5-[(2-methylbenzimidazol-1-yl)methyl]-N-(1-pyridin-4-ylpropyl)-1H-pyrazole-3-carboxamide
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Overview
Description
5-[(2-methylbenzimidazol-1-yl)methyl]-N-(1-pyridin-4-ylpropyl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a benzimidazole moiety, a pyrazole ring, and a pyridine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-methylbenzimidazol-1-yl)methyl]-N-(1-pyridin-4-ylpropyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole moiety, which is synthesized by condensing o-phenylenediamine with formic acid or its equivalents . The pyrazole ring is then constructed through cyclization reactions involving hydrazines and 1,3-diketones . The final step involves coupling the benzimidazole and pyrazole intermediates with the pyridine group under specific conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(2-methylbenzimidazol-1-yl)methyl]-N-(1-pyridin-4-ylpropyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole and pyrazole rings can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can yield benzimidazole N-oxides, while reduction can lead to the formation of reduced benzimidazole derivatives .
Scientific Research Applications
5-[(2-methylbenzimidazol-1-yl)methyl]-N-(1-pyridin-4-ylpropyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Mechanism of Action
The mechanism of action of 5-[(2-methylbenzimidazol-1-yl)methyl]-N-(1-pyridin-4-ylpropyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The pyrazole ring can modulate enzyme activity by binding to the active site or allosteric sites . The pyridine group can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like thiabendazole and albendazole share the benzimidazole core and exhibit similar biological activities.
Pyrazole derivatives: Compounds like celecoxib and rimonabant contain the pyrazole ring and are known for their anti-inflammatory and analgesic properties.
Pyridine derivatives: Compounds like nicotinamide and pyridoxine feature the pyridine ring and are essential in various biochemical processes.
Uniqueness
5-[(2-methylbenzimidazol-1-yl)methyl]-N-(1-pyridin-4-ylpropyl)-1H-pyrazole-3-carboxamide is unique due to its combination of three distinct pharmacophores: benzimidazole, pyrazole, and pyridine. This unique structure allows it to interact with multiple molecular targets, potentially leading to a broader spectrum of biological activities and therapeutic applications .
Properties
IUPAC Name |
5-[(2-methylbenzimidazol-1-yl)methyl]-N-(1-pyridin-4-ylpropyl)-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c1-3-17(15-8-10-22-11-9-15)24-21(28)19-12-16(25-26-19)13-27-14(2)23-18-6-4-5-7-20(18)27/h4-12,17H,3,13H2,1-2H3,(H,24,28)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSXXYHGOKSDHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=NC=C1)NC(=O)C2=NNC(=C2)CN3C(=NC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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